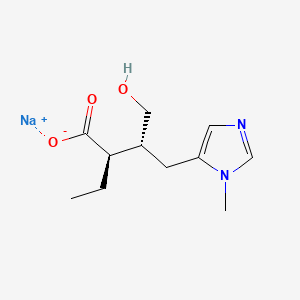

Isopilocarpic Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C₁₁H₁₇N₂O₃Na and a molecular weight of 248.25. It is also known by other names such as [R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid Monosodium Salt. This compound is a degradation product of Pilocarpine, a well-known alkaloid used in medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopilocarpic Acid Sodium Salt typically involves the degradation of Pilocarpine. Pilocarpine undergoes hydrolysis under acidic or basic conditions to yield Isopilocarpic Acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with acids to form the corresponding isopilocarpic acid.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.

Substitution Reactions: Can undergo substitution reactions, particularly in the imidazole ring

Common Reagents and Conditions

Neutralization: Sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed

Neutralization: Isopilocarpic acid.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Reduced forms of the compound, often leading to changes in the imidazole ring

Applications De Recherche Scientifique

Isopilocarpic Acid Sodium Salt has several applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of alkaloid degradation products.

Biology: Investigated for its potential biological activities, including interactions with muscarinic receptors.

Medicine: Studied for its potential therapeutic effects and as a degradation product of Pilocarpine, which is used in the treatment of glaucoma and dry mouth.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .

Mécanisme D'action

The mechanism of action of Isopilocarpic Acid Sodium Salt is closely related to its parent compound, Pilocarpine. It interacts with muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. This interaction leads to the stimulation of glandular secretions and smooth muscle contractions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pilocarpine: The parent compound, used in medical applications.

Pilocarpine Hydrochloride: A salt form of Pilocarpine, commonly used in eye drops for glaucoma treatment.

Pilocarpine Nitrate: Another salt form with similar applications

Uniqueness

Isopilocarpic Acid Sodium Salt is unique due to its specific degradation pathway from Pilocarpine. This makes it a valuable reference material for studying the stability and degradation of Pilocarpine and its derivatives. Its interactions with muscarinic receptors also provide insights into the pharmacological effects of Pilocarpine and related compounds .

Activité Biologique

Isopilocarpic Acid Sodium Salt, a derivative of pilocarpine, has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique chemical structure that allows it to interact with various biological systems. It is primarily known for its agonistic activity on cholinergic receptors, particularly muscarinic receptors. This interaction is crucial for its pharmacological effects, which include modulation of neurotransmission and various physiological responses.

The biological activity of this compound is mediated through several mechanisms:

- Cholinergic Receptor Interaction : The compound acts as an agonist at muscarinic receptors, mimicking acetylcholine's effects, which influences smooth muscle contraction and glandular secretion.

- Intracellular Signaling Pathways : Activation of these receptors triggers intracellular signaling cascades involving phospholipase C, inositol trisphosphate (IP3), and calcium ions, leading to various cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by the route of administration and individual physiological factors. Studies suggest that the compound exhibits stability under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged light exposure.

Biological Activities

This compound has been studied for several biological activities:

- Antiglaucoma Effects : Similar to pilocarpine, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. Its efficacy is attributed to increased aqueous humor outflow due to enhanced ciliary muscle contraction .

- Spasmolytic Activity : The compound is recognized for its ability to relieve spasms in smooth muscles, making it a candidate for treating gastrointestinal disorders.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, suggesting its role in mitigating neurodegenerative conditions through cholinergic modulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Cholinergic Activity : A study demonstrated that this compound effectively stimulates muscarinic receptors in vitro, resulting in increased intracellular calcium levels and subsequent muscle contraction. The results are summarized in Table 1.

Study Parameter Result Receptor Type Muscarinic Calcium Increase (%) 45% increase Concentration Tested (µM) 50 µM -

Antiglaucoma Efficacy : In vivo studies using rat models showed that this compound significantly reduced IOP compared to control groups. This effect was measured over a 24-hour period post-administration.

Time Point (hours) IOP (mmHg) Control IOP (mmHg) Treatment 0 25.0 24.5 6 24.8 20.3 12 25.2 19.0 24 25.1 18.5 - Neuroprotective Mechanism : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis through cholinergic pathways.

Propriétés

IUPAC Name |

sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXGGGNCVNXKBE-KXNXZCPBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.